molecular formula C14H18N2OS B2900893 2-(Tert-butyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one CAS No. 361991-18-6

2-(Tert-butyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one

Cat. No.: B2900893
CAS No.: 361991-18-6
M. Wt: 262.37
InChI Key: MTFFUNKGCHIZJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tert-butyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one is a privileged synthetic intermediate in medicinal chemistry, serving as a core scaffold for the development of potent and selective kinase inhibitors. Its structure is analogous to established kinase inhibitor pharmacophores, featuring a thieno[2,3-d]pyrimidine core that can effectively mimic adenine and compete with ATP for binding in the catalytic cleft of various kinases. This compound is specifically utilized in the synthesis of investigational therapeutics targeting cyclin-dependent kinases (CDKs) , which are critical regulators of the cell cycle and are pursued as targets in oncology research. The tert-butyl group and the tetrahydrobenzo moiety are key structural elements that modulate the compound's physicochemical properties and binding affinity, allowing researchers to fine-tune selectivity towards specific kinase isoforms. Its primary research value lies in its versatility as a building block for constructing novel chemical entities aimed at disrupting aberrant signaling pathways in cancer cells , providing a crucial tool for probing disease mechanisms and evaluating new therapeutic strategies in preclinical models.

Properties

IUPAC Name

2-tert-butyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-14(2,3)13-15-11(17)10-8-6-4-5-7-9(8)18-12(10)16-13/h4-7H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFFUNKGCHIZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C3=C(S2)CCCC3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The most direct route involves cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 1 with pivalaldehyde (2,2-dimethylpropanal) 2 to form the pyrimidinone core. The reaction proceeds via Schiff base formation followed by intramolecular cyclization.

Key Steps :

  • Azomethine Formation : Refluxing 1 with pivalaldehyde in ethanol generates the intermediate Schiff base 3 .
  • Cyclization : Treating 3 with glacial acetic acid and dimethyl sulfoxide (DMSO) induces ring closure, yielding the target compound.

Optimization and Yields

  • Solvent System : Ethanol for azomethine formation (30–60 minutes, reflux) and acetic acid/DMSO for cyclization (60 minutes, reflux).
  • Yield : 72–85% after recrystallization from ethanol.
  • Catalyst-Free : Unlike earlier methods requiring ZnO-CeO2 nanocomposites, this approach avoids specialized catalysts.

Gewald Synthesis Followed by Cyclization

Thiophene Core Construction

The Gewald reaction constructs the tetrahydrobenzothiophene scaffold. Cyclohexanone reacts with sulfur, malononitrile, and tert-butyl cyanoacetate in ethanol under basic conditions to yield 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile 4 .

Reaction Conditions :

  • Base : Morpholine or piperidine.
  • Temperature : 70–80°C, 6–8 hours.
  • Yield : 89–92%.

Pyrimidinone Ring Formation

4 undergoes cyclization with formamide or urea in acidic media (e.g., HCl/glacial acetic acid) to form the pyrimidinone ring. The tert-butyl group remains intact due to its steric protection.

Key Observations :

  • Acid Choice : HCl (6N) achieves complete conversion in 4–6 hours.
  • Yield : 78–82% after recrystallization.

Vilsmeier-Haack Approach for Chloro Intermediates

Chlorination of Pyrimidinone Precursors

A 4-chloro intermediate 5 is synthesized from 1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one using Vilsmeier reagent (POCl3/DMF). While this method primarily targets PDE9 inhibitors, analogous protocols apply to tert-butyl-substituted derivatives.

Modifications for Tert-Butyl Incorporation :

  • Substitution : Reacting 5 with tert-butylamine in ethanol at 80°C introduces the tert-butyl group.
  • Yield : 65–70%.

Limitations

  • Steric Hindrance : Bulky tert-butyl groups reduce nucleophilic substitution efficiency.
  • Side Products : Competing eliminations occur at temperatures >90°C.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield Advantages Disadvantages
Cyclocondensation Pivalaldehyde, AcOH/DMSO 72–85% Catalyst-free, one-pot Requires strict stoichiometry
Gewald-Cyclization Malononitrile, Formamide 78–82% High thiophene purity Multi-step, long reaction times
Vilsmeier-Substitution POCl3, tert-Butylamine 65–70% Modular for diverse substituents Low yield due to steric effects

Mechanistic Insights and Stereochemical Considerations

Steric Effects in Cyclocondensation

The tert-butyl group’s bulk influences reaction pathways. In azomethine intermediates, pseudoaxial tert-butyl conformations minimize steric clashes during cyclization, as evidenced by X-ray crystallography.

Solvent Polarity and Reaction Kinetics

Polar aprotic solvents (e.g., DMSO) accelerate cyclization by stabilizing transition states. Nonpolar solvents like toluene favor Gewald adducts but slow pyrimidinone formation.

Chemical Reactions Analysis

Thione Formation via Phosphorus Pentasulfide

The 4-oxo group undergoes conversion to a thione derivative under specific conditions. Treatment with phosphorus pentasulfide (P4_4S10_{10}) in dry toluene yields the corresponding pyrimidine-4(3H)-thione (compound 16 ) in a single step .

Reaction ConditionsProduct StructureYieldKey Spectral Data (IR/NMR)
P4_4S10_{10}, dry toluene, refluxThieno[2,3-d]pyrimidine-4-thione85%IR: ν=1362cm1\nu =1362\,\text{cm}^{-1} (C=S); 1H NMR:δ=12.26ppm(NH)^1\text{H NMR}:\delta =12.26\,\text{ppm}\,(\text{NH})

This reaction eliminates the carbonyl group while introducing a sulfur atom, enabling further nucleophilic substitutions.

Alkylation Reactions

The thione derivative reacts with alkylating agents such as ethyl chloroacetate to form thioether-linked products. For example:

ReactantConditionsProductYield
Ethyl chloroacetateBase (e.g., K2_2CO3_3), ethanolEthyl 2-(thienopyrimidin-4-ylthio)acetate (18 )78%

Characterization :

  • IR: ν=1730cm1\nu =1730\,\text{cm}^{-1} (C=O ester)
  • 1H NMR^1\text{H NMR}: δ=4.21ppm(CH2)\delta =4.21\,\text{ppm}\,(\text{CH}_2), δ=1.31ppm(CH3)\delta =1.31\,\text{ppm}\,(\text{CH}_3)

Hydrazine Substitution

The thione reacts with hydrazine hydrate to form 4-hydrazinyl derivatives:

ReactantConditionsProductYield
Hydrazine hydrateEthanol, reflux4-Hydrazinylthieno[2,3-d]pyrimidine (17 )82%

Characterization :

  • IR: Bands at ν=3196cm1(NH)\nu =3196\,\text{cm}^{-1}\,(\text{NH}), ν=33133392cm1(NH2)\nu =3313–3392\,\text{cm}^{-1}\,(\text{NH}_2)
  • 1H NMR^1\text{H NMR}: δ=7.88ppm(NH)\delta =7.88\,\text{ppm}\,(\text{NH}), δ=4.61ppm(NH2)\delta =4.61\,\text{ppm}\,(\text{NH}_2)

Cyclocondensation for 2-Substituted Derivatives

The parent compound participates in cyclocondensation reactions with aldehydes to form azomethine intermediates, which are subsequently cyclized. For instance, reaction with aromatic aldehydes in glacial acetic acid/DMSO yields 2-aryl-substituted derivatives :

AldehydeConditionsProduct (2-Substituted Derivative)Yield
BenzaldehydeGlacial acetic acid, DMSO, reflux2-Phenyltetrahydrobenzo thieno[2,3-d]pyrimidin-4(3H)-one90%

Characterization :

  • 1H NMR^1\text{H NMR}: δ=7.39ppm(Ph H)\delta =7.39\,\text{ppm}\,(\text{Ph H}), δ=1.721.80ppm(CH2)\delta =1.72–1.80\,\text{ppm}\,(\text{CH}_2)

Substitution at the 4-Position

The 4-oxo group can be activated for nucleophilic substitution. Chlorination with POCl3_3 followed by reaction with amines yields 4-amino derivatives :

AmineConditionsProductYield
AnilinePOCl3_3, reflux; then NH3_34-Anilinotetrahydrobenzo thieno[2,3-d]pyrimidine75%

Characterization :

  • IR: Loss of ν=1680cm1(C O)\nu =1680\,\text{cm}^{-1}\,(\text{C O}), new ν=3350cm1(NH)\nu =3350\,\text{cm}^{-1}\,(\text{NH})
  • 1H NMR^1\text{H NMR}: δ=6.857.25ppm(Ar H)\delta =6.85–7.25\,\text{ppm}\,(\text{Ar H})

Key Structural Insights

  • Regioselectivity : Alkylation occurs preferentially at the pyrimidine nitrogen over the thiophene sulfur due to electronic effects .
  • Thermal Stability : Reactions requiring >100°C (e.g., cyclocondensation) confirm the compound’s stability under high temperatures .

Scientific Research Applications

2-(tert-butyl)-5,6,7,8-tetrahydro1

Mechanism of Action

The mechanism of action of 2-(tert-butyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, as an EGFR inhibitor, it binds to the active site of the receptor, preventing the phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to the suppression of tumor cell proliferation and survival.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Weight (g/mol) Biological Target Key Findings Reference
T126 2-tert-butyl 314.37 AKT1 IC₅₀ = 1.2 µM (AML cells); LE = 0.31
A1 2-phenyl 282.40 Microtubules Antiproliferative activity in breast cancer (MDA-MB-468: IC₅₀ = 8.5 µM)
A4 2-(4-hydroxyphenyl) 298.37 HDAC HDAC6 inhibition (IC₅₀ = 0.89 µM); antiproliferative in HeLa cells
Compound 20 2-(3,4-dihydroxyphenyl), 5-methyl 344.41 HIV-1 IN LEDGF/p75-dependent IN inhibition; EC₅₀ = 3.7 µM
7a–7u series 2-(4-bromobenzyl), 4-amino-aryl/alkyl 420–480 (avg) Topoisomerase I/II Dual inhibition; GI₅₀ = 0.8–5.2 µM (HCT-116, MCF-7)
SIRT2 Inhibitor 2-methyl, 3-aryl 320–350 (avg) SIRT2 Selective SIRT2 inhibition (IC₅₀ = 0.45 µM); neuroprotective in Parkinson’s models

Impact of Substituents on Activity

  • Position 2 :
    • Tert-butyl (T126) : Enhances hydrophobic interactions with AKT1’s PH domain, improving potency .
    • Phenyl (A1) : Promotes microtubule disruption via colchicine-site binding .
    • Hydroxyphenyl (A4) : Introduces hydrogen-bonding capability, critical for HDAC6 inhibition .
  • Position 3 :
    • 4-Methoxyphenyl (Compound 8) : Increases metabolic stability; moderate cytotoxicity (IC₅₀ = 12 µM in MCF-7) .
    • Cyclohexyl (Compound 20) : Optimizes steric fit in HIV-1 IN’s allosteric pocket .
  • Position 4: Amino-aryl (7a–7u series): Enables intercalation with DNA-topoisomerase complexes .

Research Findings and Therapeutic Potential

  • Oncology : T126 and analogs targeting AKT1, topoisomerases, or HDACs show promise in AML, breast, and colon cancers .
  • Neuroprotection : SIRT2 inhibitors derived from this scaffold reduce α-synuclein aggregation in Parkinson’s models .
  • Antiviral Activity : Compound 20 highlights the core’s adaptability for HIV-1 therapy .

Q & A

Basic: What are the optimal synthetic routes for 2-(Tert-butyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one?

Methodological Answer:
The synthesis typically involves cyclocondensation of azomethine intermediates in glacial acetic acid with DMSO as a catalyst. Key steps include refluxing azomethine derivatives (0.08 mol) in acetic acid for 30–60 minutes, followed by DMSO addition and further refluxing. Precipitation is achieved using cold 0.1 M NaCl, and recrystallization from acetic acid yields the target compound. Variations in substituents (e.g., nitrobenzyl or bromobenzyl groups) require adjusting reaction times and purification protocols .

Basic: What spectroscopic and crystallographic methods are used for structural characterization?

Methodological Answer:
1H-NMR and 13C-NMR (600 MHz, DMSO-d6) are standard for confirming proton and carbon environments, such as distinguishing tert-butyl protons (δ 1.45 ppm) and aromatic/heterocyclic resonances. X-ray crystallography is employed to resolve fused-ring conformations, as seen in anti-malarial derivatives with piperazine substituents. Melting points (>250°C) and HRMS validate purity and molecular weight .

Basic: Which biological targets are associated with this compound and its derivatives?

Methodological Answer:
Derivatives exhibit activity against:

  • Acetylcholinesterase (AChE): Hydroxy/methoxyphenyl substituents enhance inhibition (IC50 < 10 µM) .
  • Tyrosinase: 2,4-Dihydroxybenzene derivatives show competitive inhibition (Ki = 0.8 µM) .
  • AKT1: The core structure inhibits AKT1 (IC50 = 2.3 µM) in acute myeloid leukemia .
  • SIRT2: Neuroprotective effects in Parkinson’s models via selective SIRT2 inhibition (IC50 = 0.9 µM) .

Advanced: How do substituent modifications influence structure-activity relationships (SAR)?

Methodological Answer:

  • Position 2 Substituents: Nitrobenzyl groups enhance RORγt inhibition (autoimmune applications), while bromobenzyl groups improve topoisomerase I/II dual inhibition (anticancer activity) .
  • Position 4 Modifications: Amino aryl/alkyl groups (e.g., 4-bromobenzyl) increase DNA intercalation, as shown in cytotoxicity assays (IC50 = 1.2–8.7 µM against MCF-7) .
  • Hydrophobic Moieties: Tert-butyl groups improve blood-brain barrier penetration for neurodegenerative targets .

Advanced: How do molecular docking results align with experimental enzyme inhibition data?

Methodological Answer:
Docking studies (AutoDock Vina) predict binding modes to AChE’s catalytic triad (Ser203, His447) with RMSD < 2.0 Å. Discrepancies arise when bulky substituents (e.g., nitrobenzyl) induce conformational changes not modeled in silico. Experimental validation via enzyme kinetics (Lineweaver-Burk plots) is critical to confirm competitive/non-competitive mechanisms .

Advanced: What strategies optimize dual enzyme inhibition (e.g., topoisomerase I/II)?

Methodological Answer:
Dual inhibition is achieved by tethering planar aromatic systems (e.g., bromobenzyl) to the pyrimidinone core. This design enables intercalation into DNA while binding topoisomerase catalytic pockets. In vitro assays (DNA relaxation assays) and comet assays confirm dual activity, with IC50 ratios < 2.0 indicating balanced inhibition .

Advanced: How can pharmacokinetic challenges (e.g., solubility) be addressed?

Methodological Answer:

  • Prodrug Design: Acetylation of hydroxyl groups improves solubility (e.g., 4-methoxyphenyl derivatives show 3-fold higher aqueous solubility) .
  • Nanoparticle Encapsulation: PLGA nanoparticles enhance bioavailability for CNS targets, as demonstrated in Parkinson’s models (50% increase in brain concentration) .

Advanced: What contradictions exist in reported biological activities, and how can they be resolved?

Data Contradictions:

  • RORγt vs. AKT1 Inhibition: The same core structure shows divergent targets (autoimmune vs. cancer). Resolution requires isoform-specific assays (e.g., CRISPR-edited cell lines) .
  • Enzyme vs. Cell-Based Activity: Tyrosinase inhibition (µM range) may not translate to anti-melanoma effects due to off-target toxicity. Multi-parameter optimization (e.g., logP < 3) balances potency and selectivity .

Advanced: How does oxidative metabolism impact compound stability?

Methodological Answer:
Tert-butyl groups reduce oxidative degradation (t1/2 = 8.2 h in liver microsomes) compared to methyl substituents (t1/2 = 2.1 h). LC-MS/MS identifies primary metabolites (e.g., hydroxylated tert-butyl), guiding deuterium incorporation to enhance metabolic stability .

Advanced: What in vitro models validate anti-inflammatory and neuroprotective effects?

Methodological Answer:

  • Neuroprotection: SH-SY5Y cells treated with rotenone (Parkinson’s model) show 40% viability rescue via SIRT2 inhibition (Western blot confirmation of α-synuclein reduction) .
  • Anti-inflammatory: LPS-induced RAW264.7 macrophages exhibit reduced IL-6 (70% inhibition) via RORγt antagonism (luciferase reporter assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.